molecular formula C11H17NO B1267068 4-Butoxybenzylamine CAS No. 21244-35-9

4-Butoxybenzylamine

Cat. No.: B1267068
CAS No.: 21244-35-9
M. Wt: 179.26 g/mol
InChI Key: AUAURTOWAVNOPQ-UHFFFAOYSA-N
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Description

4-Butoxybenzylamine is an organic compound with the chemical formula C11H17NO . It belongs to the class of benzylamines and is widely used in scientific research and industry. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Butoxybenzylamine can be synthesized from 4-butoxybenzonitrile through a reduction process. The general synthetic route involves the following steps :

    Reduction of 4-Butoxybenzonitrile: 4-Butoxybenzonitrile is reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

    Purification: The resulting this compound is purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction processes using hydrogen gas and a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Butoxybenzylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be further reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted benzylamines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas with a catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Substituted benzylamines.

Scientific Research Applications

4-Butoxybenzylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: It is used in the study of enzyme inhibition and receptor binding, as well as in the development of biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Butoxybenzylamine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-Butoxybenzylamine can be compared with other similar compounds, such as:

    Benzylamine: A simpler analog without the butoxy group, used in similar applications but with different properties.

    4-Methoxybenzylamine: Contains a methoxy group instead of a butoxy group, leading to different reactivity and applications.

    4-Ethoxybenzylamine: Contains an ethoxy group, offering a balance between the properties of methoxy and butoxy derivatives.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.

Properties

IUPAC Name

(4-butoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7H,2-3,8-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAURTOWAVNOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276388
Record name 4-BUTOXYBENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21244-35-9
Record name 4-Butoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21244-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-BUTOXYBENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-butoxybenzonitrile (4.6 g, 26.25 mmol) in Et2O (50 mL) was added lithium aluminum hydride (1.0 M in THF, 26.2 mL, 26.2 mmol) dropwise. The reaction was heated at reflux for 1 h and was cooled to room temperature. The reaction was carefully poured into water (50 mL) and was diluted with Et2O. The solids were removed by filtration through Celite with the aid of Et2O. The organic solution was washed with water followed by brine, dried (MgSO4), filtered, and concentrated in vacuo to provide 4-butoxybenzylamine (2.68 g). 1H NMR (400 MHz, CDCl3) δ 7.16 (m, 2H), 6.82 (m, 2H), 3.91 (m, 2H), 3.75 (s, 2H), 1.73 (m, 2H), 1.46 (m, 2H), 1.39 (m, 2H), 0.95 (t, 3H).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
26.2 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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